molecular formula C14H14N2O2 B12430458 1-benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid

1-benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B12430458
M. Wt: 242.27 g/mol
InChI Key: KWKIJDQKAYINSY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, pyrazole synthesis can be achieved through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes . This reaction offers mild conditions and broad substrate scope, making it suitable for the synthesis of various pyrazole derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. It is utilized in the synthesis of various pyrazole derivatives, which have applications in medicinal chemistry as potential therapeutic agents . Additionally, this compound is used in proteomics research to study protein interactions and functions . Its unique structure makes it a valuable tool for investigating molecular mechanisms and pathways in biological systems.

Mechanism of Action

The mechanism of action of 1-benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1-benzyl-5-cyclopropylpyrazole-4-carboxylic acid

InChI

InChI=1S/C14H14N2O2/c17-14(18)12-8-15-16(13(12)11-6-7-11)9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,17,18)

InChI Key

KWKIJDQKAYINSY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NN2CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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